molecular formula C24H19N5O2 B11103514 2-methoxy-4-(3-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

2-methoxy-4-(3-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B11103514
M. Wt: 409.4 g/mol
InChI Key: VMDKSSAVTNXHFI-AFUMVMLFSA-N
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Description

2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is a complex organic compound that features a combination of methoxy, phenyl, pyrazole, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-3-methoxyphenol in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with 2-chloropyridine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-{3-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is unique due to its combination of methoxy, phenyl, pyrazole, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

2-methoxy-4-[3-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C24H19N5O2/c1-31-20-13-17(10-11-19(20)30)23-24(29-12-6-5-9-21(29)27-23)25-14-18-15-26-28-22(18)16-7-3-2-4-8-16/h2-15,30H,1H3,(H,26,28)/b25-14+

InChI Key

VMDKSSAVTNXHFI-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(NN=C4)C5=CC=CC=C5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(NN=C4)C5=CC=CC=C5)O

Origin of Product

United States

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